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Introduction

Ubiquitin-Specific Peptidase 30 (USP30) is a deubiquitinating enzyme (DUB) anchored to the
outer mitochondrial membrane.[1][2] It plays a critical role in regulating mitochondrial quality
control by counteracting the ubiquitination of mitochondrial proteins, a key step in the process
of mitophagy.[1][3][4] The PINK1/Parkin pathway is a major driver of mitophagy, where
mitochondrial damage leads to the accumulation of PINK1, which in turn recruits and activates
the E3 ligase Parkin.[5][6] Parkin then ubiquitinates various outer mitochondrial membrane
proteins, flagging the damaged organelle for autophagic removal.[5][6] USP30 opposes this
process by removing these ubiquitin chains, thereby setting a threshold for mitophagy
induction.[1][3][7]

Inhibition of USP30 is being explored as a therapeutic strategy for neurodegenerative
conditions like Parkinson's disease (PD), where mitochondrial dysfunction is a key pathological
feature.[1][2][8] By blocking USP30, the ubiquitination signal on damaged mitochondria is
stabilized, enhancing their clearance and potentially protecting neurons from cell death.[1][3][5]
The human neuroblastoma cell line, SH-SY5Y, is a widely used and relevant cellular model for
studying these processes due to its neuronal characteristics and expression of endogenous
Parkin.[5][7][9] These notes provide an overview of the application of various USP30 inhibitors
in SH-SY5Y cells, summarizing key quantitative data and providing detailed experimental
protocols.

Signaling Pathway: USP30 in Mitophagy Regulation
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USP30 acts as a negative regulator of the PINK1/Parkin-mediated mitophagy pathway. Upon
mitochondrial depolarization, PINK1 stabilization on the outer mitochondrial membrane initiates
a feed-forward loop, phosphorylating both Parkin and ubiquitin to trigger the ubiquitylation of
mitochondrial surface proteins like TOMMZ20.[5][6][9] USP30 counteracts this by cleaving
ubiquitin chains, thus inhibiting the recruitment of autophagy machinery and subsequent
mitochondrial clearance. Inhibition of USP30 enhances the ubiquitination status of these
proteins, promoting the removal of damaged mitochondria.

Click to download full resolution via product page

Caption: USP30's role in counteracting PINK1/Parkin-mediated mitophagy.

Data Presentation: Effects of USP30 Inhibitors in
SH-SY5Y Cells
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Several small molecule inhibitors have been characterized in SH-SY5Y cells. Their effects are

concentration- and time-dependent, primarily resulting in the enhancement of basal and stress-

induced mitophagy.

Table 1: In-Cell Target Engagement and Potency of USP30 Inhibitors

Effective
Inhibitor Assay Type Readout Concentrati  Cell Line Reference
on/ ICso
Target Blocks probe
MTX115325 Engagement access to ICso 0f 25 NnM  SH-SY5Y [1]
(Ub-probe) active site
Target Competition Strong
CMPD-39 Engagement for Ub-PA competitionin ~ SH-SY5Y [6]
(Ub-probe) probe sub-uM range
Target Competition
FT385 Engagement for Ub-PA >100 nM SH-SY5Y [10]
(Ub-probe) probe
Target Competition
USP30Inh-1 Engagement for Ub-PA ICs0=0.1 uM  SH-SY5Y [11]
(Ub-probe) probe

Table 2: Quantitative Effects of USP30 Inhibitors on Mitophagy and Substrates
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o Treatment .
Inhibitor . Assay Key Result Cell Line Reference
Conditions
22% increase
0.037 uM - 1 mito-QC at 37 nM;
MTX115325 UM for 72h (+  Mitophagy 54% max SH-SY5Y [1]
0.1 uM A/O) Index increase at 1
pM
Western Blot Promotes
1 uM for 4h
CMPD-39 (TOMM20- TOMM20 SH-SY5Y [6][9]
(+1 puM A/O) N
Ub) ubiquitylation
Increases
levels of
1 pM for 4h Western Blot
CMPD-39 phospho- SH-SY5Y [6]119]
(+1uMA/O) (pS65-Ub)
Ser65
Ubiquitin
Increased
mito-QC number and
CMPD-39 1uM Mitophagy size of SH-SY5Y 9]
Assay mitolysosome
s
Western Blot Enhances
200 nM for 4h
FT385 (TOMM20- TOMM20 SH-SY5Y [7]
(+ 1 uM A/O) o
Ub) ubiquitylation
) Significant
mito-QC i )
200-500 nM ) increase in
FT385 Mitophagy ) SH-SY5Y [7]
for 96h mitolysosome
Assay
s per cell
) ) Significant
0.1 pM for 3 mitoKeima ) )
_ increase in
USP30Inh-1 days (+ 1 um Mitophagy ] SH-SY5Y [8][12]
mitophagy
A/O for 7h) Assay )
index
USP30Inh-1 10 uM for 1h TMRM ~85% loss of  SH-SY5Y [8][12]
(Mitochondria TMRM signal
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| Potential) (toxic effect)

Note: A/O refers to Antimycin A and Oligomycin, mitochondrial toxins used to induce mitophagy.

Experimental Protocols
Protocol 1: SH-SY5Y Cell Culture

e Cell Line: SH-SY5Y neuroblastoma cells, including variants stably expressing reporters like
mito-QC (mCherry-GFP-Fis1191-152) or mito-Keima.[1][8][9]

e Culture Medium: Grow cells in Dulbecco's Modified Eagle Medium/F-12 (DMEM/F12)
supplemented with:

o 10% Fetal Bovine Serum (FBS)
o 1% L-Glutamine
o 1% Penicillin/Streptomycin
o 1% Non-Essential Amino Acids[1]
e Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[1]

e Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency.

Protocol 2: Assessment of Mitophagy using mito-QC
Reporter Assay

This protocol utilizes the mito-QC (mitochondrial quality control) reporter, which fluoresces
green and red in healthy mitochondria but only red after delivery to the acidic environment of
the lysosome, allowing for the specific visualization of mitolysosomes.
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4 )

mito-QC Experimental Workflow

1. Plate SH-SY5Y mito-QC cells
(e.g., 7,000 cells/well in 96-well plate)

4
2. Incubate Overnight
(Allow cells to adhere)
4

3. Pre-treat with USP30 Inhibitor
(e.g., 20 min to 24h)

y

4. Induce Mitophagy (Optional)
(e.g., with Antimycin/Oligomycin)

4
5. Incubate for desired period
(e.g., 4h to 96h)
4
6. Live-Cell Imaging
(High-content microscopy)
4

7. Image Analysis
(Quantify red-only puncta per cell)

8. Calculate Mitophagy Index

Click to download full resolution via product page

Caption: Workflow for quantifying mitophagy using the mito-QC reporter.
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Cell Plating: Plate SH-SY5Y mito-QC cells in a 96-well, black-walled imaging plate (e.g.,
PhenoPlate) at a density of ~7,000 cells per well and allow them to adhere overnight.[1]

Compound Treatment:

o Prepare serial dilutions of the USP30 inhibitor (e.g., MTX115325, from 37 nM to 1 pM) in
culture medium.[1]

o Pre-treat cells with the inhibitor for a specified duration (e.g., 20 minutes) before inducing
mitochondrial stress.[1]

Mitophagy Induction (Optional): To study stress-induced mitophagy, add mitochondrial toxins
such as a combination of Antimycin A and Oligomycin (A/O) at a sub-maximal concentration
(e.g., 0.1 uM each).[1] For basal mitophagy studies, omit this step.[7]

Incubation: Incubate cells for the desired time course, which can range from hours to several
days (e.g., 72-96 hours for basal mitophagy).[1][7]

Staining (Optional): For nuclear visualization, incubate cells with a live nuclear stain like
NucBlue™ (Hoechst) for 20 minutes before imaging.[1]

Imaging: Acquire images using a high-content automated microscope. Capture both green
(GFP) and red (mCherry) channels.

Analysis:

o

Identify individual cells based on the nuclear stain.

[¢]

Within each cell, identify total mitochondria (green + red signal).

[¢]

Specifically quantify the number and area of red-only puncta, which represent
mitolysosomes.

[¢]

The mitophagy index can be calculated as the area of red-only puncta divided by the total
mitochondrial area or as the number of mitolysosomes per cell.[7][8]
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Protocol 3: Western Blot Analysis of Mitochondrial
Protein Ubiquitylation

This protocol is used to detect the accumulation of ubiquitylated mitochondrial proteins, such
as TOMM20, which serves as a robust biomarker for USP30 inhibition.[7]
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4 Western Blot Workflow for Ub-TOMM?20 )

1. Treat SH-SY5Y cells
(x USP30i, £ A/O)

2. Cell Lysis
(RIPA or Urea Buffer)

3. Protein Quantification
(BCA Assay)

4. SDS-PAGE
(Separate proteins by size)

:

5. Protein Transfer
(to PVDF membrane)

:

6. Immunoblotting
(Primary Ab: anti-TOMMZ20, anti-pS65-Ub)
(Secondary Ab: HRP-conjugated)

l

7. Signal Detection
(Chemiluminescence)

8. Quantification

(Densitometry of Ub-TOMMZ20 vs Total TOMM20)

Click to download full resolution via product page

Caption: Workflow for analyzing ubiquitylation of mitochondrial proteins.
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Cell Treatment: Plate SH-SY5Y cells in 6-well plates. Grow to ~80% confluency. Treat with
the USP30 inhibitor (e.g., 200 nM FT385 or 1 uM CMPD-39) with or without mitochondrial
toxins (e.g., 1 uM A/O) for the desired time (e.g., 4 hours).[7][9]

Cell Lysis:

o Wash cells with ice-cold PBS.

o Lyse cells directly in 1x SDS sample buffer or a urea-containing buffer to preserve
ubiquitination.

o Sonicate briefly to shear DNA and reduce viscosity.

Protein Quantification: Determine protein concentration using a compatible assay like the
BCA assay.

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 pg) onto a polyacrylamide gel (e.qg.,
4-12% Bis-Tris) and separate proteins by electrophoresis.

Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

o Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

o Incubate with a primary antibody overnight at 4°C. Key primary antibodies include:

» anti-TOMM20: To detect both unmodified TOMMZ20 and a higher molecular weight,
ubiquitylated species (TOMM20-Ub).[7][9]

» anti-phospho-Ser65-Ubiquitin (pS65-Ub): To detect this specific mark of PINK1/Parkin
activation.[6][9]

» Loading Control: anti-Vinculin or anti-Actin.

o Wash the membrane and incubate with an appropriate HRP-conjugated secondary
antibody for 1 hour at room temperature.
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o Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an
imaging system.

e Analysis: Use densitometry software to quantify the band intensity. The level of ubiquitylation
can be expressed as the ratio of the ubiquitylated TOMMZ20 band to the unmodified TOMMZ20
band.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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